5-Ethyl-4-phenylpyrimidin-2-amine
CAS No.: 61541-79-5
Cat. No.: VC3936781
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61541-79-5 |
---|---|
Molecular Formula | C12H13N3 |
Molecular Weight | 199.25 g/mol |
IUPAC Name | 5-ethyl-4-phenylpyrimidin-2-amine |
Standard InChI | InChI=1S/C12H13N3/c1-2-9-8-14-12(13)15-11(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H2,13,14,15) |
Standard InChI Key | RDGGZODQLVSILR-UHFFFAOYSA-N |
SMILES | CCC1=CN=C(N=C1C2=CC=CC=C2)N |
Canonical SMILES | CCC1=CN=C(N=C1C2=CC=CC=C2)N |
Introduction
Structural Elucidation and Physicochemical Properties
The molecular formula of 5-ethyl-4-phenylpyrimidin-2-amine is C₁₂H₁₃N₃, with a molar mass of 199.26 g/mol. While the exact structure differs from its isomer 4-ethyl-5-phenylpyrimidin-2-amine (PubChem CID: 58709675) , key physicochemical properties can be extrapolated:
Predicted Collision Cross Section (CCS)
Collision cross-sectional data for analogous pyrimidin-2-amine derivatives provide insights into gas-phase ion behavior (Table 1) :
Table 1: Predicted CCS values for 4-ethyl-5-phenylpyrimidin-2-amine adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 200.11823 | 144.4 |
[M+Na]⁺ | 222.10017 | 159.5 |
[M+NH₄]⁺ | 217.14477 | 153.0 |
These values suggest moderate polarity, aligning with the compound’s capacity to form stable adducts in mass spectrometric analyses.
Spectroscopic Characteristics
Infrared (IR) spectra of structurally related 4,5-diarylpyrimidin-2-amines exhibit N-H stretching vibrations at 3,300–3,400 cm⁻¹ and aromatic C=C stretches near 1,450–1,650 cm⁻¹ . Nuclear magnetic resonance (NMR) data for 4-(4-methoxyphenyl)-5-phenylpyrimidin-2-amine (5c) reveal aromatic protons between δ 6.65–8.26 ppm and NH₂ protons as broad singlets near δ 5.39–5.73 ppm .
Synthetic Methodologies
Chalcone-Based Cyclocondensation
A general route to 4,5-diarylpyrimidin-2-amines involves cyclocondensation of chalcones with guanidine derivatives. For example:
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3-Chloro-1,2-diarylpropenones react with guanidine hydrochloride in ethanol under reflux to yield pyrimidin-2-amines in 85–93% yields .
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Substituents on the aryl rings influence reaction kinetics; electron-donating groups (e.g., methoxy) enhance yields compared to electron-withdrawing groups (e.g., nitro) .
Table 2: Representative yields of 4,5-diarylpyrimidin-2-amines
Compound | R₁ | R₂ | Yield (%) |
---|---|---|---|
5b | 4-BrC₆H₄ | C₆H₅ | 93 |
5c | 4-MeOC₆H₄ | C₆H₅ | 91 |
5g | 2-ClC₆H₄ | C₆H₅ | 86 |
Post-Synthetic Modifications
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Alkylation: Ethyl groups can be introduced via nucleophilic substitution at position 5 using ethyl halides in the presence of base .
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Amination: Palladium-catalyzed coupling reactions enable installation of diverse amine functionalities at position 2 .
Pharmacological Profiling
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
Structurally related (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogs exhibit GSK-3 IC₅₀ values <10 nM . Key interactions include:
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Hydrogen bonding between the pyrimidine N1 and hinge region residues (e.g., Val-135).
Table 3: In vitro activities of selected GSK-3 inhibitors
Compound | GSK-3β IC₅₀ (nM) | Selectivity (vs. CDK2) |
---|---|---|
1 | 2.1 | >1,000-fold |
2 | 3.8 | >800-fold |
Antihyperglycemic Effects
In rodent models, oral administration of analog 1 (50 mg/kg) reduced blood glucose levels by 42% within 60 min without altering insulin secretion . Mechanistic studies attribute this to:
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Activation of glycogen synthase in hepatocytes (EC₅₀ = 0.3 μM) .
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Enhancement of insulin-stimulated glucose uptake in skeletal muscle .
Computational Modeling and SAR
3D-QSAR Analysis
Comparative molecular field analysis (CoMFA) of 45 pyrimidin-2-amine derivatives revealed:
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Steric bulk at position 5 (ethyl group) enhances GSK-3 binding (contribution: 63%).
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Electropositive groups at position 4 improve selectivity over CDK2 .
Molecular Dynamics Simulations
Simulations (100 ns) of 5-ethyl-4-phenylpyrimidin-2-amine in GSK-3β (PDB: 1Q3D) predict:
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Stable hydrogen bonds with Asp-200 (occupancy: 78%).
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Root-mean-square deviation (RMSD) <2.0 Å after 20 ns, indicating stable binding .
Toxicity and ADMET Profiles
While specific data for 5-ethyl-4-phenylpyrimidin-2-amine are unavailable, related compounds show:
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